molecular formula C18H17NO4 B1504638 2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID CAS No. 91733-75-4

2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID

Cat. No.: B1504638
CAS No.: 91733-75-4
M. Wt: 311.3 g/mol
InChI Key: OPRSNCQSGNLHNH-UHFFFAOYSA-N
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Description

Significance of Conformationally Constrained Amino Acids in Organic and Medicinal Chemistry

Conformationally constrained amino acids are non-natural amino acid analogues in which the rotational freedom of the backbone or side chain is restricted. lifechemicals.comnih.govenamine.net This structural rigidity is a powerful tool in drug design and the study of peptide and protein structure and function. nih.govresearchgate.netingentaconnect.com By incorporating these modified amino acids into peptides, researchers can induce specific secondary structures, such as turns or helices, which can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. lifechemicals.comingentaconnect.comnih.gov The constraints limit the accessible conformational space of the molecule, effectively "locking" it into a bioactive conformation. nih.govresearchgate.netingentaconnect.com This approach has been instrumental in the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties. lifechemicals.comresearchgate.net

The use of conformationally constrained amino acids allows for a more detailed exploration of the relationship between a molecule's three-dimensional structure and its biological activity. nih.govresearchgate.net This knowledge is crucial for the rational design of new therapeutic agents. nih.govresearchgate.netingentaconnect.com By systematically introducing constraints, chemists can probe the specific conformational requirements for a ligand to bind to its target receptor, leading to the design of more potent and selective drugs. nih.govresearchgate.netmdpi.com

The Indane Scaffold as a Structural Motif in Biologically Active Molecules

The indane scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged motif in medicinal chemistry. researchgate.neteburon-organics.comresearchgate.net Its rigid framework is present in a wide range of biologically active molecules and approved drugs. researchgate.neteburon-organics.com The versatility of the indane structure allows for diverse substitutions on both the aromatic and aliphatic rings, enabling the fine-tuning of a molecule's pharmacological properties. researchgate.neteburon-organics.com

Indane derivatives have demonstrated a broad spectrum of biological activities, including acting as neuroprotective agents, anticancer therapeutics, and anti-inflammatory compounds. researchgate.nettudublin.ieresearchgate.net For instance, the HIV protease inhibitor Indinavir and the non-steroidal anti-inflammatory drug Sulindac both feature an indane core. researchgate.netresearchgate.net The rigid nature of the indane scaffold helps to pre-organize the pharmacophoric groups in a specific spatial arrangement, which can lead to enhanced binding affinity and efficacy at their biological targets. researchgate.neteburon-organics.com The incorporation of the indane structure into a molecule can also improve its metabolic stability and pharmacokinetic profile.

Role of the N-Carbobenzyloxy (Cbz) Protecting Group in Amino Acid and Peptide Chemistry

The N-Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for the amine functionality in amino acids and during peptide synthesis. total-synthesis.commasterorganicchemistry.combachem.com Introduced by Bergmann and Zervas, its application revolutionized the field of peptide chemistry by enabling the controlled, stepwise synthesis of peptides. total-synthesis.comwikipedia.org The Cbz group effectively masks the nucleophilicity of the amine, preventing it from participating in unwanted side reactions during the formation of peptide bonds. masterorganicchemistry.comwikipedia.org

One of the key advantages of the Cbz group is its stability under a variety of reaction conditions, including those that are basic and mildly acidic. total-synthesis.comijacskros.com This stability allows for the selective deprotection of other protecting groups in the presence of a Cbz-protected amine. masterorganicchemistry.com The Cbz group is typically removed under mild conditions via catalytic hydrogenation, which cleaves the benzyl (B1604629) ether bond to release the free amine, carbon dioxide, and toluene. total-synthesis.commasterorganicchemistry.com This deprotection strategy is orthogonal to many other protecting groups used in peptide synthesis, making the Cbz group a valuable tool in complex multi-step syntheses. total-synthesis.commasterorganicchemistry.com

Overview of 2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID as a Non-Canonical Amino Acid Analogue

This compound is a non-canonical amino acid analogue that integrates the key features discussed above. It is an α-amino acid where the α-carbon is part of the five-membered ring of the indane scaffold. ontosight.ai This structural feature imparts significant conformational restriction. The amino group is protected by a Cbz group, making it suitable for use in peptide synthesis.

The unique structure of this compound makes it a valuable building block for creating peptides and peptidomimetics with well-defined three-dimensional structures. ontosight.ai The rigid indane framework orients the amino and carboxylic acid groups in a specific and predictable manner, which can be exploited to design molecules that target specific protein surfaces or enzyme active sites. ontosight.ai

Below is a table summarizing some of the key properties of this compound and its deprotected analogue, 2-Aminoindane-2-carboxylic acid.

PropertyThis compound2-Aminoindane-2-carboxylic Acid
CAS Number 91733-75-4 guidechem.com27473-62-7 chemimpex.com
Molecular Formula C18H17NO4 guidechem.comC10H11NO2 chemimpex.com
Molecular Weight 311.33 g/mol guidechem.com177.2 g/mol chemimpex.com
Appearance Not specifiedWhite to off-white powder chemimpex.com
Melting Point Not specified> 260 °C chemimpex.com
Key Structural Features Indane scaffold, Cbz-protected amino group, Carboxylic acidIndane scaffold, Free amino group, Carboxylic acid
Primary Application Building block in peptide synthesis and medicinal chemistryIntermediate in pharmaceutical and agrochemical synthesis chemimpex.com

Table 1: Properties of this compound and its Deprotected Analogue

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)-1,3-dihydroindene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-16(21)18(10-14-8-4-5-9-15(14)11-18)19-17(22)23-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRSNCQSGNLHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698349
Record name 2-{[(Benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91733-75-4
Record name 2-{[(Benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91733-75-4
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Advanced Synthetic Methodologies for 2 Cbz Amino Indan 2 Carboxylic Acid and Its Core Scaffold

Strategies for Constructing the 2-Aminoindan-2-carboxylic Acid Core

Dialkylation of Nucleophilic Glycine (B1666218) Equivalents in Indane Formation

A highly efficient and scalable method for the synthesis of 2-aminoindan-2-carboxylic acid involves the dialkylation of a nucleophilic glycine equivalent. nih.govalfa-chemistry.com This strategy utilizes a Ni(II) complex of a glycine Schiff base, specifically with 2-[N-(α-picolyl)amino]benzophenone (PAAP), which acts as a robust glycine template. nih.gov The synthesis proceeds in a two-step alkylation sequence with α,α'-dibromo-o-xylene.

The initial step is a monoalkylation of the Ni(II)-glycine complex, which is conducted under phase-transfer conditions to yield the monoalkylated intermediate complex in excellent yield. nih.gov This intermediate is then subjected to an intramolecular cyclization under homogeneous conditions to form the indane ring system. nih.gov The final step involves the decomposition of the resulting complex to afford the desired 2-aminoindan-2-carboxylic acid with high purity and yield. nih.gov A significant advantage of this method is the ability to recover and reuse the chiral ligand, making the process more economical. nih.gov

Table 1: Yields for the Synthesis of 2-Aminoindan-2-carboxylic Acid via Dialkylation of a Ni(II)-Glycine Complex nih.gov

StepProductConditionsYield (%)
1Monoalkylated Ni(II) complexPhase-transfer conditions97.2
2Cyclized Ni(II) complexDMF, NaO-t-Bu93.1
32-Aminoindan-2-carboxylic acidDecomposition of the complex97.9

Approaches from Indene and Indanol Derivatives for Indane Amino Acid Synthesis

The synthesis of the 2-aminoindan-2-carboxylic acid core can also be achieved from readily available indane derivatives, such as 2-indanone. Two classic named reactions in amino acid synthesis, the Strecker synthesis and the Bucherer-Bergs reaction, are particularly applicable here.

The Strecker synthesis offers a direct route to α-amino acids from a carbonyl compound. masterorganicchemistry.comwikipedia.org In the context of 2-aminoindan-2-carboxylic acid, the synthesis would commence with 2-indanone. The ketone reacts with ammonia in the presence of a cyanide source, typically potassium cyanide, to form an α-aminonitrile intermediate. masterorganicchemistry.com Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the target racemic 2-aminoindan-2-carboxylic acid. masterorganicchemistry.comwikipedia.org

The Bucherer-Bergs reaction provides an alternative pathway, also starting from a ketone. alfa-chemistry.comwikipedia.org This multicomponent reaction involves treating 2-indanone with ammonium (B1175870) carbonate and potassium cyanide. alfa-chemistry.com This process first forms a hydantoin intermediate, which is a five-membered heterocyclic ring. alfa-chemistry.comwikipedia.org The hydantoin can then be hydrolyzed, typically under basic conditions, to yield the desired 2-aminoindan-2-carboxylic acid. alfa-chemistry.com

Both the Strecker and Bucherer-Bergs syntheses are well-established methods for the preparation of α,α-disubstituted amino acids and are amenable to large-scale production, although they typically produce racemic products.

Asymmetric Approaches to the 2-Aminoindan-2-carboxylic Acid Scaffold

The biological activity of molecules containing the 2-aminoindan-2-carboxylic acid scaffold is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to obtain enantiomerically pure forms of this amino acid is of significant importance.

One of the most reliable strategies for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary can be removed and ideally recycled.

For the synthesis of α,α-disubstituted amino acids like 2-aminoindan-2-carboxylic acid, chiral auxiliaries such as those derived from pseudoephedrine or Evans oxazolidinones are particularly effective. nih.govnih.gov The general approach involves attaching the chiral auxiliary to a glycine-derived substrate to form an amide. Deprotonation of this adduct generates a chiral enolate, which can then undergo diastereoselective alkylation.

In a hypothetical application to the synthesis of the 2-aminoindan-2-carboxylic acid core, a glycine amide of a chiral auxiliary would be sequentially alkylated with a reagent like α,α'-dibromo-o-xylene. The steric hindrance provided by the chiral auxiliary would direct the approach of the electrophile, leading to a high degree of diastereoselectivity in the formation of the new stereocenter. Subsequent cleavage of the chiral auxiliary would then yield the enantiomerically enriched 2-aminoindan-2-carboxylic acid. The predictability and high diastereoselectivities often achieved with auxiliaries like pseudoephenamine make this a powerful, albeit stoichiometric, approach. nih.gov

Enzymes offer a highly selective and environmentally benign alternative for the synthesis of chiral molecules. Two main biocatalytic strategies can be envisioned for the preparation of enantiomerically pure 2-aminoindan-2-carboxylic acid: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.

Kinetic resolution involves the use of an enzyme that selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. organic-chemistry.org For example, a racemic ester of 2-aminoindan-2-carboxylic acid could be subjected to hydrolysis by a lipase. nih.gov Lipases often exhibit high enantioselectivity, hydrolyzing one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other. organic-chemistry.org This would result in a mixture of the enantiomerically enriched carboxylic acid and the unreacted ester of the opposite configuration, which can then be separated.

Asymmetric synthesis using enzymes can provide a direct route to a single enantiomer. Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. nih.govmdpi.com A potential biocatalytic asymmetric synthesis of 2-aminoindan-2-carboxylic acid could involve the use of a transaminase to convert the prochiral keto acid, 2-oxo-indan-2-carboxylic acid, into the desired chiral amino acid with high enantiomeric excess. nih.gov This approach is highly attractive as it can theoretically achieve a 100% yield of the desired enantiomer.

Table 2: Potential Biocatalytic Approaches

StrategyEnzyme ClassSubstrateProduct
Kinetic ResolutionLipaseRacemic 2-aminoindan-2-carboxylic acid ester(R)- or (S)-2-aminoindan-2-carboxylic acid and the corresponding unreacted ester
Asymmetric SynthesisTransaminase2-Oxo-indan-2-carboxylic acid(R)- or (S)-2-aminoindan-2-carboxylic acid

A powerful strategy for asymmetric synthesis is the use of chiral catalysts to control the stereochemistry of a ring-forming reaction. An elegant approach to the enantioselective synthesis of the 2-aminoindan-2-carboxylic acid scaffold involves a rhodium-catalyzed intramolecular [2+2+2] cycloaddition. unideb.hu

In this methodology, an amino acid-tethered triyne is used as the substrate. In the presence of a chiral rhodium catalyst, the three alkyne functionalities undergo a cycloaddition reaction to form the aromatic ring of the indane system. The chirality of the catalyst directs the cyclization to produce the tethered aminoindan carboxylic acid derivative with excellent enantiomeric excess. unideb.hu Subsequent hydrolysis of the tethered product yields the free, enantiomerically enriched 2-aminoindan-2-carboxylic acid. This method provides a direct and highly stereocontrolled route to the chiral core structure.

Selective Introduction and Manipulation of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal by catalytic hydrogenation. ijacskros.com

Direct N-Cbz Protection Methodologies

The most straightforward method for the introduction of the Cbz group onto 2-amino-indan-2-carboxylic acid involves its direct N-benzyloxycarbonylation. This reaction is typically carried out by treating the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. A common procedure, known as the Schotten-Baumann reaction, utilizes an aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the hydrochloric acid generated during the reaction. total-synthesis.com

An illustrative experimental procedure for the N-Cbz protection of an amine is as follows: The amine is dissolved in a mixture of an organic solvent, such as tetrahydrofuran (THF), and water. The solution is cooled, and a base like sodium bicarbonate is added, followed by the dropwise addition of benzyl chloroformate. The reaction mixture is stirred for several hours, after which the product is extracted with an organic solvent and purified by chromatography. total-synthesis.com This method is generally high-yielding and can be applied to a wide range of amines, including amino acids. ijacskros.comorganic-chemistry.org

Reagent/SolventRole
2-Amino-indan-2-carboxylic acidStarting material
Benzyl chloroformate (Cbz-Cl)Cbz group source
Sodium bicarbonate (NaHCO3)Base to neutralize HCl
Tetrahydrofuran (THF) / WaterSolvent system

Indirect Routes via Curtius Rearrangement for Cbz-Protected Amine Formation

An alternative to direct N-protection is the Curtius rearrangement, a versatile reaction that converts a carboxylic acid into a primary amine with one less carbon atom. organic-chemistry.orgwikipedia.org This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate. The isocyanate can then be trapped with an alcohol to yield a carbamate (B1207046). organic-chemistry.orgwikipedia.orgnih.gov

For the synthesis of 2-CBZ-amino-indan-2-carboxylic acid, a suitable precursor would be an indane-2,2-dicarboxylic acid derivative. One of the carboxylic acid groups could be selectively converted to an acyl azide. The Curtius rearrangement of this acyl azide in the presence of benzyl alcohol would directly furnish the N-Cbz protected amino acid. nih.gov This method is particularly advantageous as it allows for the formation of the Cbz-protected amine in a single step from a carboxylic acid precursor and proceeds with retention of stereochemistry at the migrating carbon. nih.govnih.gov

A general one-pot procedure for the Curtius rearrangement involves the use of diphenylphosphoryl azide (DPPA) to convert a carboxylic acid to the corresponding acyl azide, which then rearranges to the isocyanate and is trapped by an alcohol present in the reaction mixture. nih.gov

Starting MaterialKey ReagentIntermediateTrapping AgentProduct
Indane-2-acyl azideHeatIndane-2-isocyanateBenzyl alcohol2-CBZ-amino-indan

Orthogonal Protection Strategies in Multifunctional Indane Amino Acids

In the synthesis of complex molecules containing multiple functional groups, such as multifunctional indane amino acids, orthogonal protection strategies are crucial. nih.gov Orthogonal protecting groups are those that can be selectively removed under different reaction conditions, allowing for the stepwise manipulation of various parts of the molecule. nih.gov

The Cbz group is part of a common set of orthogonal protecting groups used in peptide synthesis, which also includes the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. beilstein-journals.org The Cbz group is typically removed by hydrogenolysis, the Boc group is cleaved under acidic conditions, and the Fmoc group is removed with a base. beilstein-journals.org

For a multifunctional indane amino acid, one could envision a scenario where the amino group is protected with a Cbz group, a carboxylic acid elsewhere on the molecule is protected as a tert-butyl ester (removable with acid), and a hydroxyl group is protected as a silyl ether (removable with fluoride ions). This arrangement would allow for the selective deprotection and subsequent reaction at each of these positions without affecting the others. While the Fmoc group is also orthogonal to the Cbz group, it is worth noting that it can also be cleaved by hydrogenolysis, albeit at a slower rate than the Cbz group, making them quasi-orthogonal. total-synthesis.com

Protecting GroupAbbreviationRemoval Conditions
BenzyloxycarbonylCbzHydrogenolysis (H2, Pd/C)
tert-ButoxycarbonylBocAcid (e.g., TFA)
FluorenylmethyloxycarbonylFmocBase (e.g., piperidine)

Stereochemical Control in this compound Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of this compound is of significant importance.

Diastereoselective Synthesis and Separation Techniques

Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over others. In the context of this compound, if a chiral auxiliary is incorporated into the molecule, it can direct the stereochemical outcome of subsequent reactions.

Alternatively, if a racemic mixture of this compound is synthesized, the enantiomers can be separated by converting them into a mixture of diastereomers. This is typically achieved by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers have different physical properties and can be separated by techniques such as fractional crystallization or chromatography. After separation, the chiral resolving agent is removed to yield the pure enantiomers.

Enantioselective Catalysis for the Indane Amino Acid Framework

A more elegant and efficient approach to obtaining enantiomerically pure compounds is through enantioselective catalysis. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other.

A notable example of enantioselective catalysis for the synthesis of the indane amino acid framework is the rhodium-catalyzed intramolecular [2+2+2] cycloaddition of amino-acid-tethered triynes. unideb.hu This method has been successfully employed to produce chiral aminoindan carboxylic acid derivatives with excellent enantiomeric excess. The reaction proceeds through a chiral rhodium complex that orchestrates the cycloaddition in a way that generates the indane core with a defined stereochemistry. The resulting product can then be further elaborated to this compound. The use of chiral rhodium carboxamidate catalysts has also shown high levels of asymmetric control in other types of reactions. nih.gov

Catalyst TypeReactionOutcome
Chiral Rhodium ComplexIntramolecular [2+2+2] CycloadditionEnantioenriched aminoindan carboxylic acid derivatives

Chemical Reactivity and Derivatization Studies of 2 Cbz Amino Indan 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of 2-CBZ-amino-indan-2-carboxylic acid is a key site for derivatization, enabling its incorporation into larger molecular scaffolds through the formation of amide and ester linkages.

Formation of Amides and Esters for Conjugation and Peptide Synthesis

The formation of amides, particularly in the context of peptide synthesis, is a primary application of this compound. Due to the steric hindrance around the α-carbon, the coupling of this amino acid can be challenging. However, it has been successfully incorporated into peptide chains. acs.org For instance, deltorphin (B1670231) analogs containing 2-aminoindan-2-carboxylic acid (Aic) have been synthesized, demonstrating high δ-opioid receptor affinity and selectivity. acs.org The synthesis of these peptides typically involves the coupling of the N-protected Aic unit with another amino acid or a peptide fragment.

The hydrochloride salt of 2-aminoindan-2-carboxylic acid is also utilized in peptide synthesis, highlighting its role as a building block for creating complex peptide structures. acs.org Furthermore, the Fmoc-protected version, Fmoc-2-aminoindan-2-carboxylic acid, is a commercially available and widely used derivative for solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide chains. acs.orgwikipedia.org

Esterification of the carboxylic acid provides another avenue for derivatization, often employed for conjugation to other molecules or to create prodrugs. While specific examples for the 2-CBZ derivative are not abundant in readily available literature, general methods for esterifying amino acids, such as reaction with an alcohol in the presence of an acid catalyst, are applicable. lookchem.com The methyl ester of 2-amino-indan-4-carboxylic acid hydrochloride is a known compound, indicating that esterification at the indane-based amino acid core is a feasible transformation. acs.org

Coupling Reagents and Conditions for Carboxylic Acid Activation

To overcome the steric hindrance and facilitate amide bond formation, various coupling reagents are employed to activate the carboxylic acid group of this compound. Common strategies in peptide synthesis are directly applicable here.

Standard coupling reagents used for peptide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve coupling efficiency. acs.org For particularly challenging couplings, more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are utilized. nih.gov

In the synthesis of deltorphin analogs, Boc-protected amino acids were coupled using DCC and HOBt, a method that can be extrapolated for the Cbz-protected counterpart. acs.org The choice of coupling reagent and reaction conditions is critical to achieve high yields and maintain the stereochemical integrity of the amino acid.

Coupling ReagentAdditiveTypical Application
Dicyclohexylcarbodiimide (DCC)1-Hydroxybenzotriazole (HOBt)Standard peptide couplings
Diisopropylcarbodiimide (DIC)1-Hydroxybenzotriazole (HOBt)Solid-phase peptide synthesis
HATU-Coupling of sterically hindered amino acids
HCTU-Fast and efficient couplings

Reactions at the N-Cbz-Protected Amino Group

The N-benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to selective removal.

Selective Deprotection of the Cbz Group for Further Functionalization

The removal of the Cbz group from this compound is a crucial step to liberate the amino group for subsequent reactions. The most common method for Cbz deprotection is catalytic hydrogenation. chemicalbook.com This typically involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). The reaction proceeds under mild conditions and results in the formation of the free amine, toluene, and carbon dioxide.

An alternative to using hydrogen gas is catalytic transfer hydrogenation, where a hydrogen donor such as ammonium (B1175870) formate, formic acid, or cyclohexene (B86901) is used in the presence of the palladium catalyst. This method can be advantageous for its operational simplicity.

It is important to note that in heterocyclic compounds, low-carbon alcohols like methanol (B129727) or ethanol (B145695) have been shown to effectively remove the Cbz group, offering a mild and selective deprotection method. acs.org While this has been demonstrated for imidazoles and pyrazoles, its applicability to this compound would require specific investigation. acs.orgchemicalbook.com

N-Alkylation and Acylation Reactions of Deprotected Amine

Once the Cbz group is removed, the resulting 2-aminoindan-2-carboxylic acid or its ester can undergo N-alkylation or N-acylation to introduce further diversity.

N-Alkylation can be achieved through various methods. Reductive amination is a common approach, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. wikipedia.orgmasterorganicchemistry.com This method allows for the controlled introduction of primary and secondary alkyl groups. Direct N-alkylation using alkyl halides can also be employed, though it may be more challenging to control the degree of alkylation. Catalytic reductive N-alkylation using carboxylic acids as the alkylating agent in the presence of a suitable catalyst and reducing agent has also been reported as a greener alternative. bohrium.comrsc.org

N-Acylation is a straightforward reaction to form an amide bond at the newly deprotected amino group. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride, an acid anhydride, or a carboxylic acid that has been activated with a coupling reagent. youtube.comchemguide.co.ukyoutube.com For example, N-acetylation can be readily performed using acetyl chloride or acetic anhydride. chemicalbook.com The reaction of the deprotected 2-aminoindan-2-carboxylic acid with a different activated amino acid would result in the extension of a peptide chain from the N-terminus.

Transformations of the Indane Core Structure

The indane ring system of 2-aminoindan-2-carboxylic acid is an aromatic structure that can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the benzene (B151609) ring. These modifications can significantly impact the biological activity of the resulting derivatives.

While specific studies on the indane core transformations of this compound are not extensively documented in readily available literature, the principles of electrophilic aromatic substitution on indane derivatives can be applied. Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation would be expected to occur primarily at the positions para to the fused cyclopentane (B165970) ring due to the activating and directing effects of the alkyl portion of the indane system.

For instance, studies on related 2-aminoindan-2-phosphonic acids have shown that the indane ring can be substituted with groups like nitro, amino, methyl, and bromo, leading to potent enzyme inhibitors. researchgate.net These transformations suggest that the indane core of this compound is also amenable to such modifications, offering a pathway to a diverse range of analogs with potentially novel biological properties. The synthesis of piperazinediones from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid further demonstrates that the indane ring can be pre-functionalized before further reactions. researchgate.net

Functionalization of the Aromatic Ring

Direct electrophilic aromatic substitution (EAS) on the benzene ring of this compound is challenging. The presence of the α-amino acid moiety and the alkyl portion of the indan (B1671822) system, which are ortho-, para-directing, alongside the deactivating nature of the N-benzyloxycarbonyl (Cbz) group and the carboxylic acid under certain conditions, can lead to complex product mixtures and low yields. Consequently, the preparation of aromatically substituted derivatives typically relies on the synthesis from pre-functionalized starting materials.

One common strategy involves the Fischer indole (B1671886) synthesis or similar cyclization methods using substituted phenylhydrazines. For instance, the synthesis of 5-nitroindole-2-carboxylic acid is achieved by the condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate, followed by cyclization and hydrolysis. google.com This highlights a synthetic route that introduces the desired functional group onto the aromatic ring before the heterocyclic system is even formed.

Another approach involves the direct functionalization of a closely related precursor, followed by conversion to the desired indole or indan structure. For example, studies on the nitration of indoline-2-carboxylic acid (a dihydroindole analogue) have shown that methyl 1-acetylindoline-2-carboxylate can be nitrated to introduce a nitro group at the 5- or 6-position. researchgate.net This N-acetylated precursor is used to control the reactivity and directing effects during the electrophilic substitution. The resulting nitro-indoline ester can then be dehydrogenated to form the corresponding nitroindole derivative. researchgate.net This multi-step process is often preferred over direct nitration of the final aromatic system.

Similarly, halogenated derivatives, such as bromo-substituted compounds, are often synthesized from halogenated precursors rather than by direct halogenation of the indan ring system. nih.govnih.govchemicalbook.com

Table 1: Strategies for Aromatic Ring Functionalization of Indan/Indole-2-Carboxylic Acid Derivatives

Functional GroupMethodPrecursor ExampleReference
Nitro (-NO₂)Fischer Indole Synthesisp-Nitrophenylhydrazine google.com
Nitro (-NO₂)Nitration of PrecursorMethyl 1-acetylindoline-2-carboxylate researchgate.net
Bromo (-Br)Synthesis from Precursor5-Bromoindole-2-carboxylic acid ethyl ester chemicalbook.com

Modifications and Rearrangements of the Alicyclic System

The five-membered alicyclic ring of the indan system is generally stable. However, specific chemical transformations can be employed to modify or rearrange this carbocyclic framework, most notably through ring-expansion reactions. These modifications are typically not performed on this compound itself but on related indan derivatives, such as indanones, which could be synthetically derived from the amino acid.

Beckmann Rearrangement

A significant rearrangement of the indan skeleton is the Beckmann rearrangement, which expands the five-membered ring into a six-membered lactam (a dihydrocarbostyril). This reaction starts with an indanone, which can be converted to an indanone oxime by reacting with hydroxylamine. nih.govnih.gov Treatment of the oxime with an acid catalyst (e.g., polyphosphoric acid, methanesulfonyl chloride with a Lewis acid) induces the rearrangement. nih.govkoreascience.kr The reaction proceeds by the migration of the carbon atom alpha to the oxime, resulting in the insertion of the nitrogen atom into the ring. This method has been optimized using various reagents to improve yields and has been applied to several substituted 1-indanone (B140024) oximes. koreascience.krsigmaaldrich.comkoreascience.kr

Table 2: Beckmann Rearrangement of 1-Indanone Oxime Derivatives

SubstrateReagentsProductReference
1-Indanone oximeAlCl₃, CH₂Cl₂3,4-Dihydrocarbostyril (Lactam) koreascience.kr
6-Methoxyindanone oximePPA or MsCl/Lewis AcidUnexpected sulfonyloxyindanone and dimeric products nih.gov
Various indanone oximesMsCl, Lewis Acid (e.g., AlCl₃, TiCl₄)Corresponding lactams nih.gov

Tiffeneau-Demjanov Rearrangement

Another potential pathway for ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.org This reaction typically converts a 1-aminomethyl-cycloalkanol into a one-carbon-expanded cycloketone upon treatment with nitrous acid. inflibnet.ac.innumberanalytics.comnumberanalytics.com To apply this to this compound, the carboxylic acid functional group would first need to be reduced to a primary alcohol, forming a 2-(aminomethyl)indan-2-ol derivative (after deprotection of the Cbz group). The diazotization of the primary amine with nitrous acid would generate an unstable diazonium salt. Subsequent rearrangement and loss of nitrogen gas would lead to the expansion of the five-membered alicyclic ring to a six-membered cycloketone. While theoretically plausible for modifying the indan skeleton, the direct application of this multi-step sequence to 2-aminoindan-2-carboxylic acid has not been extensively reported in the literature, indicating the stability of the parent compound's alicyclic system.

Conformational Analysis and Structural Investigations of 2 Cbz Amino Indan 2 Carboxylic Acid Derivatives

Computational and Theoretical Insights into Conformational Landscapes

Analysis of N-H···X Interactions and their Stabilizing Effects on Conformation

The conformational landscape of 2-CBZ-amino-indan-2-carboxylic acid derivatives is significantly influenced by the presence and nature of non-covalent interactions, particularly hydrogen bonds. Research into related heterocyclic α-amino acid derivatives reveals that N-H···X hydrogen bonds play a crucial role in stabilizing specific backbone structures. nih.govresearchgate.net While the C5 hydrogen bond, where a single residue provides both the donor and acceptor, is typically considered too weak to impose a defined extended structure, its stability is markedly enhanced by a synergistic N-H···X interaction. nih.gov

This stabilizing effect is achieved through the formation of a combined C5–C6γ motif. In this arrangement, an extended C5-based conformation is supported by a secondary N–H⋯X hydrogen bond. nih.gov This cooperative system leads to the prevalence of planar C5–C6γ conformers in both the gas phase and in solutions of low polarity. nih.gov

Investigations using a combination of gas-phase spectroscopy, solution spectroscopy, and quantum chemistry have elucidated the structural dynamics of these molecules. nih.govresearchgate.net Three principal backbone conformations have been identified in derivatives of the core amino acid structure.

Table 1: Observed Backbone Conformations in Amino Acid Derivatives

Conformation Type Description Stabilizing Interaction
Extended Characterized by a C5–C6γ motif. C5 H-bond and N-H···X H-bond. nih.gov
Folded A C7 hydrogen bond links the two ends of the molecule. C7 H-bond. nih.gov

| Half-Folded | The amide NH is in proximity to the carbamate (B1207046) NH, with a perpendicular arrangement of the two backbone CONH segments, adopting an αL or αD configuration. | π-amide interaction. nih.gov |

The strength of the stabilizing N-H···X interaction is not constant; it is highly dependent on the identity of the heteroatom (X) acting as the hydrogen bond acceptor. nih.gov The influence of the heteroatom on the C6γ bond strength has been quantified using infrared (IR) spectroscopy, with notable frequency shifts indicating varying interaction strengths.

Table 2: Experimental IR Red Shifts for the C6γ N-H Stretch

Heteroatom (X) Red Shift (cm⁻¹) Interaction Strength
N ~170 Strongest
S ~140 Weaker
O ~70 Weakest
None Vanishes No Interaction

Data sourced from studies on 4-membered heterocyclic amino acid derivatives. nih.gov

As shown in the table, the strength of the C6γ interaction weakens progressively from Nitrogen (N) to Sulfur (S), and further to Oxygen (O). nih.gov In the absence of a suitable heteroatom acceptor, the stabilizing effect disappears. nih.gov The variability in the N-H···X interaction strength is multifactorial, depending on the size and shape of the four-membered ring (which is influenced by the covalent radius of X), the flexibility of the ring, and the intrinsic proton affinity of the heteroatom acceptor. nih.gov

Applications in Advanced Organic Synthesis

2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID as a Chiral Building Block

The core structure of this compound, the achiral 2-aminoindane-2-carboxylic acid (Aic), is a conformationally restricted amino acid. ontosight.ai This rigidity is a prized feature in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount. When prepared in an enantiomerically pure form, this compound serves as a valuable chiral building block.

Precursor for Chiral Ligands and Catalysts in Asymmetric Reactions

The transformation of amino acids into chiral ligands for asymmetric catalysis is a well-established strategy in organic synthesis. mdpi.com These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. 2-Aminoindane-2-carboxylic acid is recognized as a valuable asset in this field, where it can function as a chiral auxiliary to help produce enantiomerically pure compounds. chemimpex.com

The general approach involves chemically modifying the amino or carboxylic acid groups of the amino acid to create binding sites for metal ions. rsc.org For instance, the carboxylic acid can be converted into a phosphine (B1218219) group, a common coordinating group in catalysts used for reactions like asymmetric hydrogenation or cross-coupling. rsc.org While specific, named catalysts derived directly from this compound are not broadly documented in foundational literature, the principles for its conversion are well-understood. Its rigid indane backbone is expected to impart significant steric influence within a catalyst's structure, potentially leading to high levels of stereocontrol in catalytic transformations. mdpi.comsmolecule.com

Role in the Diastereoselective and Enantioselective Synthesis of Complex Organic Molecules

The inherent chirality of this compound and its derivatives makes them instrumental in stereoselective synthesis. Researchers have developed methods to produce the underlying amino acid, 2-aminoindane-2-carboxylic acid, with high stereochemical purity, which can then be used as a starting material for more complex targets.

One notable method involves the alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base. nih.govacs.org In this process, the chiral ligand on the nickel complex controls the direction of the reaction, leading to the formation of the indane structure with high diastereoselectivity. nih.govnih.gov Another powerful technique is the rhodium-catalyzed intramolecular [2+2+2] cycloaddition of triynes tethered to an amino acid. This method successfully yields chiral tethered aminoindan carboxylic acid derivatives with excellent enantiomeric excess, which can subsequently be converted into the free amino acid. scite.ai

These synthetic routes are summarized in the table below, showcasing the advanced chemical strategies used to prepare this valuable building block.

Synthetic Method Key Reagents & Conditions Outcome Reference(s)
Dialkylation of Ni(II) Complex Ni(II)-complex of glycine Schiff base, o-dibromoxylylene, Phase-transfer conditions followed by cyclization (DMF, NaO-t-Bu).High chemical yield (93.1% for cyclized product) and practical for scale-up. nih.govacs.org
Rh-Catalyzed Cycloaddition Amino-acid-tethered triynes, Rhodium catalyst.Excellent enantiomeric excess of the resulting chiral aminoindan carboxylic acid derivatives. scite.ai

Incorporation into Peptidomimetics and Conformationally Constrained Peptides

In peptide science and drug discovery, native peptides often suffer from poor metabolic stability and lack of defined structure in solution. To overcome these limitations, chemists incorporate unnatural amino acids like 2-aminoindane-2-carboxylic acid (Aic) to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties.

Design Principles for Peptidomimetics Incorporating Rigid Indane Scaffolds

The primary design principle behind using Aic is the introduction of conformational rigidity. ontosight.ai The fused ring system of the indane scaffold severely restricts the rotation around the N-Cα (Φ) and Cα-C (Ψ) backbone bonds. mdpi.com This "locking" of the backbone dihedral angles reduces the conformational flexibility of the peptide, forcing it to adopt a more defined and predictable three-dimensional shape. ontosight.ainih.gov This is critical for designing molecules that can bind with high affinity and specificity to biological targets like receptors or enzymes. The rigid structure of Aic mimics the geometry of specific peptide secondary structures, such as turns or helices, which are often involved in molecular recognition. ontosight.ainih.gov

Design Principle Structural Basis Intended Outcome Reference(s)
Conformational Restriction The bicyclic indane structure locks backbone dihedral angles (Φ, Ψ).Reduces flexibility, pre-organizes the peptide into a bioactive conformation. ontosight.aimdpi.com
Secondary Structure Mimicry The rigid scaffold mimics the geometry of β-turns or other secondary structures.Creates a stable structure capable of specific molecular interactions. ontosight.ainih.gov
Enhanced Stability The unnatural, sterically hindered structure provides resistance to enzymatic degradation.Increases the in-vivo half-life and overall bioavailability of the peptide. nih.gov

Application in Solid-Phase Peptide Synthesis for Enhanced Stability and Bioactivity

The incorporation of unnatural amino acids is a cornerstone strategy for improving the stability and therapeutic potential of peptides. nih.gov Molecules containing non-proteinogenic building blocks are often resistant to degradation by proteases, which significantly extends their half-life in the body. nih.gov In fact, a large number of FDA-approved peptide drugs contain unnatural amino acids for this very reason. nih.gov

This compound, or more commonly its Fmoc-protected analogue, is well-suited for use in automated solid-phase peptide synthesis (SPPS). acs.orgmasterorganicchemistry.com SPPS is the standard method for assembling peptides, where amino acids are sequentially added to a growing chain anchored to a solid resin support. youtube.comnih.gov The preparation of enantiomerically pure, protected forms of constrained amino acids like Aic is a crucial prerequisite for their successful incorporation into peptide sequences using SPPS. acs.org By integrating Aic into a peptide sequence, researchers can engineer molecules with enhanced resistance to enzymatic breakdown and, consequently, improved bioactivity.

Influence on Peptide Secondary Structures and Conformational Restriction

The most significant impact of incorporating 2-aminoindane-2-carboxylic acid is its powerful ability to direct peptide folding. The rigid indane backbone acts as a "conformational switch," guiding the peptide chain to adopt specific secondary structures. nih.govresearchgate.net For example, the related (S)-indoline-2-carboxylic acid, which shares a similar bicyclic core, shows a remarkable tendency to force the adjacent peptide bond into a cis conformation, a feature that is rare in natural peptides (which favor trans) but is characteristic of tight turns and some helical structures. nih.gov

By strategically placing Aic within a peptide sequence, chemists can rationally design and stabilize desired secondary structures such as β-turns, β-hairpins, and helices. nih.govresearchgate.net This level of control is essential for creating synthetic peptides that can accurately mimic the structure of a protein's active site or disrupt a protein-protein interaction. The ability to enforce a specific, rigid conformation is a key advantage that distinguishes Aic from flexible, natural amino acids.

Contribution to the Development of Privileged Structures in Synthetic Chemistry

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of providing potent and selective ligands for multiple, often unrelated, biological targets. nih.gov These frameworks serve as versatile templates in drug discovery, allowing for the generation of compound libraries with favorable drug-like properties. tudublin.ietudublin.ie The indane ring system is recognized as one such privileged structure, found in a variety of biologically active molecules and approved therapeutics. tudublin.ie Its rigid, bicyclic nature, combining both aromatic and aliphatic features, provides a fixed three-dimensional scaffold upon which substituents can be placed with precise spatial orientation.

This compound serves as a pivotal building block in harnessing the potential of the indane privileged structure. The "CBZ" (benzyloxycarbonyl) group is an amine protecting group, indicating that the compound is an intermediate designed for use in multi-step organic synthesis. Its primary contribution lies in its nature as a conformationally constrained α-amino acid. The fusion of the cyclopentane (B165970) and benzene (B151609) rings severely restricts the rotational freedom of the molecule compared to open-chain amino acids like phenylalanine or tyrosine.

This conformational rigidity is a powerful tool in rational drug design. nih.govingentaconnect.com By incorporating a constrained unit like this compound into a larger molecule, chemists can reduce the number of possible conformations that the final compound can adopt. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and specificity. The introduction of these constrained amino acids is a key strategy for creating peptidomimetics, compounds that mimic the structure and function of peptides but with improved stability and bioavailability. lifechemicals.com

Research has focused on using the deprotected core, 2-aminoindan-2-carboxylic acid, and its derivatives to create novel compounds targeting a range of biological systems. This demonstrates the versatility of the scaffold, a hallmark of a privileged structure. For example, various substituted 2-aminoindan-2-carboxylic acids have been synthesized and evaluated as potential inhibitors of enzymes like tyrosine hydroxylase. nih.gov Furthermore, novel indane scaffolds derived from such building blocks have been investigated for their potential as anti-inflammatory and anticancer agents, targeting processes like angiogenesis. tudublin.ietudublin.ie

The synthetic utility of this building block allows for the creation of diverse derivatives. The amino and carboxylic acid groups provide two points for modification, enabling its incorporation into peptide chains or its use as a scaffold for combinatorial library synthesis. The research findings below highlight the application of this core structure in developing molecules for different biological targets, underscoring its role in exploiting the indane privileged scaffold.

Interactive Data Table: Research Findings on 2-Aminoindan-2-carboxylic Acid Derivatives

Derivative/AnalogueResearch FocusTarget/ApplicationKey FindingCitation
Substituted 2-Aminoindan-2-carboxylic acidsEnzyme InhibitionTyrosine Hydroxylase InhibitorsThe indane core serves as a viable scaffold for developing enzyme inhibitors. nih.gov
Novel Indane ScaffoldsAnticancer & Anti-inflammatoryAngiogenesis, 5-LipoxygenaseModification of the indane scaffold can yield molecules that inhibit cell invasion, tube formation, and inflammatory protein secretions. tudublin.ie
(R)- and (S)-5-hydroxy-2-aminoindan-2-carboxylic acidPeptidomimeticsConformationally constrained tyrosine analoguesServes as a rigid mimic of the amino acid tyrosine, useful in studying peptide-receptor interactions.

Medicinal Chemistry Research and Biological Activity Studies of 2 Cbz Amino Indan 2 Carboxylic Acid Derivatives

Design and Synthesis of Bioactive Analogues

Structure-Activity Relationship (SAR) Investigations of Indane-Based Scaffolds

General structure-activity relationship (SAR) studies on the broader class of indane derivatives have revealed key insights into their biological activities. For instance, modifications to the aromatic and aliphatic rings of the indane nucleus can significantly influence their potency and selectivity for various targets. However, specific SAR studies detailing the impact of substitutions on the 2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID scaffold are not described in the available literature. Such studies would be crucial to understand how different functional groups attached to the indane ring or modifications of the Cbz protecting group would affect biological outcomes.

Conjugation Strategies with Natural Compounds and Other Active Moieties for Enhanced Efficacy

The conjugation of active pharmaceutical ingredients with natural compounds is a recognized strategy to enhance efficacy, improve bioavailability, and reduce toxicity. While there is a general body of research on the benefits of conjugating amino acids with natural products, specific examples of conjugating this compound with such moieties are not publicly documented.

Targeting Specific Biological Pathways and Receptors

Development of Enzyme Inhibitors (e.g., Proteases, Integrases)

The indane scaffold has been utilized in the design of various enzyme inhibitors. For example, derivatives of the related 2-aminoindan (B1194107) have been investigated as potential inhibitors of enzymes such as tyrosine hydroxylase. The conformationally restricted nature of the 2-aminoindan-2-carboxylic acid backbone makes it an attractive starting point for designing molecules that can fit into the active sites of enzymes. However, specific studies focusing on derivatives of this compound as inhibitors of proteases or integrases, including inhibitory concentration data (IC50), are not available in the public domain.

Design of Receptor Ligands with Modulated Binding Affinity and Selectivity

Aminoindan derivatives have been shown to interact with various receptors in the central nervous system, including monoamine transporters and α2-adrenergic receptors. The substitution pattern on the indane ring plays a critical role in determining the binding affinity and selectivity for these receptors. Research into the specific design of ligands from this compound with modulated binding affinity and selectivity for particular receptors has not been detailed in the reviewed literature.

Research into Potential Pharmacological Applications

Given the lack of detailed biological activity studies for derivatives of this compound, their potential pharmacological applications remain speculative and are not substantiated by publicly available research findings.

Exploration in Antiviral Research (e.g., HCV, HIV-1)

The global health burden of viral diseases like Hepatitis C (HCV) and HIV has spurred continuous efforts to find new antiviral molecules. nih.govnih.gov While specific research on this compound derivatives as direct antiviral agents against HCV or HIV-1 is not prominent in the search results, the underlying principles of antiviral drug design suggest potential roles for such constrained molecules.

Modern antiviral strategies often target specific viral enzymes, such as proteases, which are crucial for the viral life cycle. nih.gov The development of Direct-Acting Antivirals (DAAs) for HCV is a prime example of this targeted approach. nih.gov Peptidomimetics, molecules that mimic the structure and function of peptides, are a key area of research for inhibiting protein-protein interactions or enzyme active sites. nih.gov

Constrained peptides and non-canonical amino acids, like 2-aminoindan-2-carboxylic acid, are valuable tools in this context. nih.govnih.gov By incorporating a rigid structure such as the indane ring, a peptide can be locked into a specific conformation. nih.gov This pre-organization can enhance binding affinity to a target protein and increase resistance to degradation by proteases. nih.gov For example, "stapled" peptides, which use chemical linkers to enforce a helical shape, have been shown to have improved stability and cellular uptake. nih.gov

Therefore, while direct evidence is lacking, one could hypothesize a role for 2-aminoindan-2-carboxylic acid derivatives in antiviral research as follows:

As part of peptidomimetic inhibitors: Incorporated into a peptide sequence to constrain its conformation, making it a more potent and stable inhibitor of a viral protease (e.g., HCV NS3/4A protease or HIV protease).

As scaffolds for non-peptidic inhibitors: The rigid indane core could serve as a starting point for designing small molecules that fit into the active sites of viral enzymes.

Investigations in Neurological Disorder Therapeutics

Derivatives of 2-aminoindan-2-carboxylic acid are noted as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com Their structural similarity to neurotransmitters makes them valuable scaffolds in this area of medicinal chemistry. chemimpex.com

One of the primary targets investigated is the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgnih.gov Over-activation of NMDA receptors leads to excitotoxicity, a process implicated in several neurodegenerative diseases. nih.gov Consequently, NMDA receptor antagonists are being explored as potential neuroprotective agents. nih.gov

The core structure of 2-aminoindan-2-carboxylic acid has been explored for its potential as an NMDA receptor antagonist. These antagonists are classified based on how they interact with the receptor, such as competitive antagonists that bind to the glutamate (B1630785) site or non-competitive channel blockers. wikipedia.orgnih.gov The development of selective antagonists is a key goal to minimize side effects like psychosis or cognitive impairment. nih.gov

Research has also pointed to 2-aminoindan-2-carboxylic acids as potential inhibitors of tyrosine hydroxylase, an enzyme involved in the synthesis of catecholamine neurotransmitters. nih.gov This suggests another avenue through which these compounds could exert effects on the central nervous system. The development of treatments for neurological disorders is a significant challenge, but advancements in understanding the underlying mechanisms continue to provide new therapeutic targets. mdpi.com

Studies on Non-Canonical Amino Acids in Protease Function

Non-canonical amino acids (ncAAs)—those not among the 20 standard proteinogenic amino acids—are powerful tools in chemical biology and drug discovery. dntb.gov.uamdpi.comnih.gov They can be incorporated into peptides to study and modulate protein function. nih.gov 2-aminoindan-2-carboxylic acid (Aic or Ind) is one such ncAA, valued for its ability to introduce conformational constraints. nih.govresearchgate.net

When placed within a peptide sequence, the rigid indane structure restricts the rotational freedom of the peptide backbone. nih.gov This has a stabilizing effect on secondary structures like α-helices and 3(10)-helices. nih.gov This conformational restriction is highly useful in the study of proteases for several reasons:

Inhibitor Design: Many proteases recognize and cleave peptides in specific conformations, such as β-strands. By incorporating an ncAA like 2-aminoindan-2-carboxylic acid, a peptide can be forced into a shape that binds to the protease's active site but cannot be cleaved, effectively acting as an inhibitor. nih.govnih.gov

Proteolytic Resistance: The introduction of ncAAs often confers resistance to degradation by proteases. nih.gov This is crucial for developing peptide-based drugs, which are otherwise limited by their short half-lives in the body. researchgate.net

Specificity Profiling: By creating libraries of substrates containing various ncAAs, researchers can probe the steric and conformational requirements of a protease's active site in detail, leading to a better understanding of its function and the design of more specific inhibitors. nih.gov

The use of constrained amino acids represents a key strategy in peptidomimetic design, aiming to create molecules with improved stability and biological activity. nih.govresearchgate.net

Computational Drug Design and Molecular Interactions

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design and prediction of molecular properties before synthesis. rowansci.comresearchgate.net

Molecular Docking for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a receptor, typically a protein). jmchemsci.com This method is crucial for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing.

In the context of this compound derivatives, docking studies would be instrumental in predicting their potential as inhibitors for various targets. For instance, in antimicrobial research, derivatives could be docked into the active sites of essential bacterial enzymes. nih.gov A study on aminoguanidine (B1677879) derivatives identified key hydrogen bond and hydrophobic interactions with the FabH enzyme as crucial for their antibacterial activity. nih.gov Similarly, for neurological targets, derivatives could be docked into the binding sites of receptors like the NMDA receptor to understand the structural basis for their antagonist activity. nih.gov

The general workflow involves:

Obtaining the 3D structure of the target protein, often from crystallographic data.

Generating a 3D model of the ligand (the indane derivative).

Using a docking program (e.g., AutoDock) to systematically place the ligand in the receptor's binding site in multiple conformations. jmchemsci.comnih.gov

Scoring the different poses based on calculated binding energies to identify the most stable and likely binding mode. nih.gov

Table 2: Illustrative Docking Results for Heterocyclic Compounds Against Biological Targets This table shows examples of docking studies on related compound classes to demonstrate the application of the technique.

Compound ClassBiological TargetKey Findings from DockingReference
Aminoguanidine derivativesS. aureus FabHIdentified crucial H-bond interactions with THR81 and hydrophobic interactions with ALA246. nih.gov
3-Carboxamide indazole derivativesRenal cancer-related protein (PDB: 6FEW)Identified derivatives with the highest binding energies, suggesting strong interaction potential. nih.gov
Aromatic carboxylic acid amidesSuccinate dehydrogenase (SDH)Showed hydrogen bonding between the ligand's fluorine and carbonyl oxygen atoms with TYR58 and TRP173 residues of the receptor. mdpi.com

Quantum Chemical Calculations in Rational Drug Design

Quantum chemistry provides a deeper, physics-based understanding of molecular structure, properties, and reactivity. rowansci.com Methods like Density Functional Theory (DFT) are widely used to calculate electronic properties that govern molecular interactions. jmchemsci.commdpi.com

For derivatives of this compound, quantum chemical calculations can:

Analyze Electronic Properties: Calculate the distribution of electron density and identify regions that are electron-rich or electron-poor. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which helps predict where a molecule might interact with a biological target. researchgate.net

Calculate Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests the molecule is more reactive. nih.govresearchgate.net This information is valuable for designing molecules with desired reactivity profiles. nih.gov

Generate Descriptors for QSAR: Quantitative Structure-Activity Relationship (QSAR) models use calculated quantum chemical parameters to predict the biological activity of new compounds. rowansci.com

Recent studies on indazole and other heterocyclic derivatives have successfully used DFT to correlate calculated properties, like the HOMO-LUMO gap, with observed biological or binding activity, demonstrating the predictive power of these methods in rational drug design. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Compound Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of synthesized molecules like 2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion with high precision (typically to four or five decimal places), which allows for the determination of its elemental composition.

The molecular formula for this compound is C18H17NO4, corresponding to a theoretical exact mass of 311.11600 Da. chemsrc.com An HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy helps to distinguish the target compound from other potential molecules with the same nominal mass but different elemental formulas. Furthermore, the fragmentation pattern observed in the MS/MS spectrum provides corroborating evidence for the compound's structure, revealing characteristic losses such as the carbamate (B1207046) protecting group and the carboxylic acid moiety.

Table 1: HRMS Data for this compound

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C18H17NO4C18H17NO4
Exact Mass 311.11600 Da chemsrc.com311.1160 ± 0.0005 Da
Adduct Ion (M+H)⁺ 312.12303 Da~312.1230 Da
Adduct Ion (M+Na)⁺ 334.10532 Da~334.1053 Da

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity and chiral integrity of amino acid derivatives. mst.edunih.gov These techniques separate the target compound from impurities, starting materials, and by-products, as well as from its corresponding enantiomer.

Reversed-Phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of this compound. nih.govnih.gov In this technique, the compound is passed through a column packed with a nonpolar stationary phase (most commonly C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the components. mst.edu The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector that leverages the chromophores in the molecule's structure. For a related compound, Fmoc-2-aminoindane-2-carboxylic acid, purity is often reported as ≥ 97% by HPLC. chemimpex.com

Table 2: Typical RP-HPLC Method Parameters for Purity Analysis

ParameterDescription
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 25 °C

Since this compound is a chiral molecule, quantifying its enantiomeric purity, or enantiomeric excess (ee), is crucial. nih.gov Chiral chromatography is the most accurate and widely used method for this purpose. smolecule.com This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing one to be retained longer on the column than the other, resulting in two separate peaks. Macrocyclic antibiotics, such as teicoplanin, have been successfully used as CSPs to resolve the enantiomers of a wide range of unnatural amino acids, including those with structures similar to the indan (B1671822) core. mst.edu The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks in the resulting chromatogram.

Table 3: Representative Chiral HPLC Method for Enantiopurity Assessment

ParameterDescription
Column Chiral Stationary Phase (e.g., Teicoplanin-based)
Mobile Phase Isocratic mixture of Ethanol (B145695) and a buffered aqueous solution (e.g., Triethylammonium acetate)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient or controlled (e.g., 20 °C)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This technique provides an essential check on the purity and empirical formula of a newly synthesized substance. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C18H17NO4). A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's compositional integrity.

Table 4: Elemental Analysis Data for C18H17NO4

ElementTheoretical Mass %Expected Experimental %
Carbon (C) 69.44%69.44 ± 0.4%
Hydrogen (H) 5.50%5.50 ± 0.4%
Nitrogen (N) 4.50%4.50 ± 0.4%
Oxygen (O) 20.56%N/A (Typically calculated by difference)

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the fundamental electronic characteristics of a molecule. nih.gov

The electronic structure of a molecule dictates its stability, geometry, and reactivity. Quantum chemical calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's reactivity; a smaller gap generally implies higher reactivity.

For amide-containing compounds, these calculations can elucidate the planarity of the amide bond and the rotational barriers, which are crucial for conformational preferences. ajchem-a.com While specific electronic structure data for 2-Cbz-amino-indan-2-carboxylic acid is not detailed in the available literature, the general approach involves using DFT methods with a basis set like B3LYP/6-311G+(d,p) to optimize the molecular geometry and calculate these electronic properties. nih.gov Such analysis would provide insight into which parts of the molecule are most likely to act as nucleophilic or electrophilic sites, guiding the prediction of its chemical behavior.

Transition state modeling is a computational technique used to map the energy landscape of a chemical reaction, identifying the high-energy transition state that connects reactants to products. This allows for the elucidation of reaction mechanisms and the calculation of activation energies, which are key to understanding reaction kinetics.

For a molecule like this compound, this could be applied to understand its synthesis or degradation pathways. For example, in peptide synthesis, coupling reactions are critical. ajchem-a.com Modeling the transition states of the coupling process involving the carboxylic acid group could help optimize reaction conditions by identifying the lowest energy pathway. ajchem-a.com Studies on related sterically hindered amino acids have highlighted challenges in reactivity, such as the propensity to form diketopiperazines, a process that could be mechanistically investigated using transition state modeling. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, particularly biological macromolecules.

The parent compound, 2-aminoindane-2-carboxylic acid (Aic), is recognized as a highly conformationally constrained and sterically hindered amino acid. nih.gov This rigidity is a key feature, making it a valuable component in the design of bioactive peptides. nih.gov

Molecular dynamics (MD) simulations, which compute the motion of atoms over time, provide a detailed picture of the molecule's conformational landscape. A study systematically explored the backbone conformational propensities of Aic when incorporated into a tripeptide (Ac-Ala-Aic-Ala-NH2). nih.gov The results from a 10-nanosecond MD simulation show its preferred Ramachandran angles (phi/psi), which define the peptide backbone conformation. This analysis goes beyond simple static structures to reveal the dynamic stability of different conformations.

Table 1: Conformational Propensity of 2-aminoindane-2-carboxylic acid (Aic) in a Model Peptide

Feature Description Finding Citation
Compound Studied Ac-Ala-Aic-Ala-NH₂ A model tripeptide used to assess conformational space. nih.gov
Method Molecular Dynamics (MD) 10 ns simulation at 300 K with explicit water. nih.gov
Key Property Conformational Constraint Aic is identified as a highly conformationally restricted amino acid. nih.gov

| Application | Peptide Design | Its constrained nature makes it useful for the de novo design of bioactive peptides. | nih.gov |

This table is based on findings for the parent compound 2-aminoindane-2-carboxylic acid (Aic).

The conformationally restricted structure of 2-aminoindane-2-carboxylic acid makes it an excellent scaffold for studying molecular recognition processes, such as enzyme-substrate or protein-ligand interactions. ontosight.ai Molecular docking and molecular dynamics are the primary computational tools for these investigations.

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein's active site. The process involves sampling many possible conformations and scoring them based on their binding affinity. mdpi.comresearchgate.net For example, derivatives of 2-aminoindan-2-carboxylic acid have been investigated as potential inhibitors of enzymes like tyrosine hydroxylase. nih.gov Docking studies would be instrumental in visualizing how these inhibitors fit into the enzyme's active site and identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding.

Molecular Dynamics (MD) simulations can then be used to refine the docked pose and study the stability and dynamics of the ligand-protein complex over time. This provides a more realistic view of the interactions in a simulated physiological environment.

Table 2: Common Protein-Ligand Interactions Investigated by Molecular Modeling

Interaction Type Description Importance Citation
Hydrophobic Contacts Interactions between nonpolar groups (e.g., carbon atoms). A major driving factor for ligand binding and efficiency. nih.gov
Hydrogen Bonds An electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). Crucial for specificity and stabilizing the binding complex. mdpi.comnih.gov
Salt Bridges An interaction between a positively charged nitrogen and a negatively charged oxygen. Important for anchoring charged ligands within a binding site. nih.gov

| π-Stacking | Non-covalent interactions between aromatic rings. | Common in protein-ligand complexes involving aromatic moieties. | nih.gov |

Thermodynamic and Kinetic Studies

Computational methods can also be used to predict the thermodynamic and kinetic properties of a molecule.

Thermodynamic studies focus on the stability of the molecule and its complexes. This involves calculating properties such as the Gibbs free energy of formation (ΔGf), enthalpy (ΔH), and entropy (ΔS). For ligand-protein binding, the binding free energy (ΔGbind) is a critical thermodynamic parameter that quantifies the affinity of a ligand for its target. A more negative ΔGbind indicates a stronger and more stable interaction.

Kinetic studies investigate the rates of chemical reactions. As discussed in the context of transition state modeling, computational chemistry can predict activation energies, which are directly related to reaction rate constants via the Arrhenius equation. This is crucial for understanding how quickly a compound might react or how long it might persist under certain conditions.

While specific thermodynamic or kinetic data for this compound are not available in the reviewed literature, these computational approaches are standard practice for characterizing novel compounds and predicting their behavior.

Computational Assessment of Reaction Energetics and Pathways

The study of reaction energetics and pathways through computational means provides a microscopic view of how a chemical transformation occurs. This involves calculating the potential energy surface of a reaction, identifying transition states, and determining activation energies. For a protected amino acid like this compound, such studies could be applied to key reactions like its synthesis or deprotection.

For instance, the removal of the Carboxybenzyl (CBZ) protecting group is a common step in peptide synthesis. A computational study of this reaction would typically involve the following steps:

Model System Setup : The reactants (e.g., this compound and a hydrogenolysis catalyst like Palladium on carbon with H₂), intermediates, and products are modeled in a computational chemistry software package.

Geometry Optimization : The three-dimensional structure of each molecule is optimized to find its lowest energy conformation.

Transition State Search : Algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction pathway.

Frequency Calculations : These are performed to confirm the nature of the stationary points (i.e., whether they are minima or transition states) and to calculate thermodynamic properties like enthalpy and Gibbs free energy.

A hypothetical reaction coordinate diagram for the deprotection of this compound is presented below. This diagram illustrates the energy changes as the reaction progresses from reactants to products through a transition state.

Reaction CoordinateDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + H₂/Pd0
Transition StateActivated complex where the C-O bond of the CBZ group is breaking and new C-H and O-H bonds are forming.+25
Products2-Amino-indan-2-carboxylic acid + Toluene + CO₂-15

Note: The energy values in the table are hypothetical and for illustrative purposes only.

Solubility Modeling Methodologies for Derivatized Amino Acids

Solubility is a critical physicochemical property for any compound intended for pharmaceutical use, as it directly influences bioavailability and formulation. For derivatized amino acids like this compound, predicting solubility in various solvent systems is essential for designing crystallization processes, purification schemes, and drug delivery systems. Several modeling methodologies are employed for this purpose, ranging from rigorous thermodynamic models to empirical correlations.

Equation of state (EoS) models, which relate pressure, volume, and temperature, can be extended to predict solid-liquid equilibrium, the basis of solubility. The Soave-Redlich-Kwong (SRK) equation is a widely used cubic EoS that improves upon the original Redlich-Kwong equation. wikipedia.org It is formulated as:

P = (R * T) / (V_m - b) - a(T) / (V_m * (V_m + b))

Where:

P is the pressure

T is the temperature

R is the gas constant

V_m is the molar volume

'a' is a parameter that corrects for intermolecular attractions

'b' is a parameter that corrects for molecular volume

The 'a' parameter in the SRK equation is temperature-dependent and is often expressed as a function of the reduced temperature and the acentric factor (ω) of the compound. researchgate.net The acentric factor accounts for the non-sphericity of molecules. researchgate.net While originally developed for gases, the SRK EoS can be applied to solid-liquid equilibria by relating the fugacity of the solute in the liquid phase to the fugacity of the pure solid. wikipedia.orgcetjournal.it

To apply the SRK model to a system containing this compound and a solvent, the following parameters would be required:

ParameterDescription
Critical Temperature (T_c)The temperature above which the substance cannot exist as a liquid.
Critical Pressure (P_c)The pressure required to liquefy the substance at its critical temperature.
Acentric Factor (ω)A measure of the non-sphericity of the molecule.
Binary Interaction Parameters (k_ij)Correction factors used when dealing with mixtures to account for interactions between different molecules.

The determination of these parameters for a complex molecule like this compound can be challenging and may require experimental data or estimation methods.

Empirical and semi-empirical models provide a more direct and often simpler approach to solubility correlation. These models are based on fitting experimental solubility data to mathematical equations that include various parameters. The models proposed by Yu and Gordillo are examples of such approaches used in the pharmaceutical and chemical industries.

These models often take a general form where the mole fraction solubility (x) is related to temperature (T) and other solvent properties. For example, a simplified empirical model might look like:

ln(x) = A + B/T + C * ln(T)

Where A, B, and C are constants determined by fitting the equation to experimental solubility data.

To develop such a model for this compound, its solubility would be measured at various temperatures in a specific solvent. The data would then be used to regress the model parameters.

Temperature (K)Mole Fraction Solubility (x)
298.150.005
303.150.007
308.150.010
313.150.014

Note: The solubility data in the table is hypothetical and for illustrative purposes only.

These models are highly accurate for the systems for which they were developed but have limited predictive power outside the range of the experimental data used for their parameterization.

Group contribution methods offer a powerful predictive tool for estimating the properties of compounds for which no experimental data is available. ipb.ptnih.gov These methods are based on the principle that the properties of a molecule are the sum of the contributions of its individual functional groups. ipb.pt The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a well-known example of this approach. ipb.pt

To predict the solubility of this compound using a group contribution method, the molecule would be deconstructed into its constituent functional groups. The table below illustrates this deconstruction.

Functional GroupDescription
ACHAromatic carbon-hydrogen group (from the indan (B1671822) and benzyl (B1604629) rings)
ACAromatic carbon group (from the indan and benzyl rings)
CH₂Aliphatic methylene (B1212753) group
CQuaternary aliphatic carbon
COOHCarboxylic acid group
NHCOOCarbamate (B1207046) group

Each group has a set of parameters that describe its size, shape, and interaction with other groups. By combining these group parameters, the activity coefficient of the solute in the solvent can be calculated, which in turn allows for the prediction of solubility. These methods are particularly valuable in the early stages of drug development when experimental data is scarce. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-CBZ-amino-indan-2-carboxylic acid, and what critical parameters influence yield?

  • Methodological Answer : Multi-step organic synthesis is typically employed, involving intermediates such as indan-carboxylic acid derivatives. Key steps may include Ullmann-type coupling reactions (analogous to methods in structurally similar compounds) for introducing the CBZ (carbobenzyloxy) group. Reaction parameters such as catalyst choice (e.g., copper(I) chloride), solvent (e.g., aqueous n-butanol), and temperature (reflux conditions) significantly impact yield . Purification via column chromatography or recrystallization is recommended to isolate the target compound.

Q. How can researchers optimize purification to achieve >95% purity for this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with reverse-phase columns is effective for separating impurities. Recrystallization using solvents like ethanol or dimethylformamide (DMF) can enhance purity, as demonstrated for indan-2-carboxylic acid derivatives . Melting point analysis and nuclear magnetic resonance (NMR) spectroscopy should validate purity and structural integrity.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (if single crystals are obtainable) to resolve bond distances and angles, as seen in related indan-carboxylic acid structures .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies under controlled humidity (40–75%), temperature (4°C, 25°C, 40°C), and light exposure. Monitor decomposition via thin-layer chromatography (TLC) and quantify stability-indicating parameters (e.g., pH changes, impurity profiles) using HPLC. Store the compound in airtight containers with desiccants, as recommended for hygroscopic carboxylic acids .

Advanced Research Questions

Q. How can X-ray crystallography data for 2-amino-5-hydroxyindan-2-carboxylic acid inform structural analysis of this compound?

  • Methodological Answer : Compare bond distances (e.g., C–N, C–O) and torsion angles from crystallographic data of structurally analogous compounds to validate computational models. For example, the bond angle between the indan ring and carboxylic acid group in 2-amino-5-hydroxyindan-2-carboxylic acid (109.5°–112.3°) provides a benchmark for molecular mechanics simulations .

Q. What strategies resolve contradictions in melting point data across indan-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies may arise from isomerism (e.g., positional differences in substituents) or impurities. Use differential scanning calorimetry (DSC) to measure precise phase transitions and cross-reference with literature values (e.g., indole-2-carboxylic acid mp: 205–209°C vs. indole-6-carboxylic acid mp: 256–259°C ). Ensure standardized protocols for sample preparation (e.g., drying time, particle size).

Q. How can researchers investigate the role of this compound in enzyme inhibition studies?

  • Methodological Answer : Design enzyme assays (e.g., fluorescence-based kinetics) to monitor inhibition constants (Kᵢ). Use molecular docking simulations to predict binding interactions with active sites, leveraging crystallographic data from related compounds. Validate findings with site-directed mutagenesis to identify critical residues .

Q. What safety protocols are critical during large-scale synthesis of this compound?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods, closed-system reactors) to minimize exposure. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Follow waste disposal guidelines for halogenated solvents and reactive intermediates, as outlined in safety data sheets for similar compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.